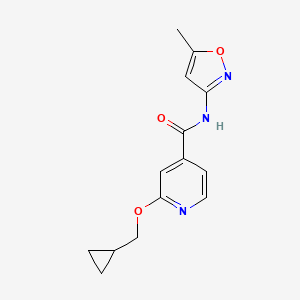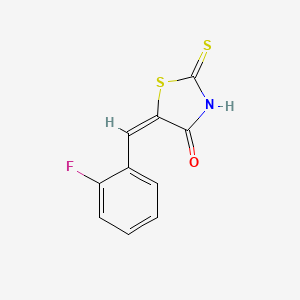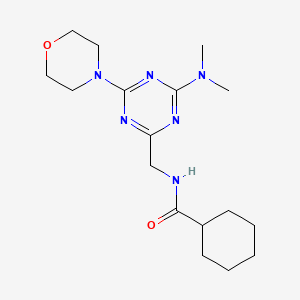
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 1,3,5-triazine derivatives including those with morpholine components has been a subject of study, demonstrating the compound's role in the development of new chemical entities. For instance, Zhang Li-hu (2014) outlined the preparation of 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine and its derivatives by cyclization, highlighting the structural diversity achievable with such compounds Zhang Li-hu, 2014.
Biological Applications
Research has explored the biological implications of triazine derivatives, particularly their cytotoxic and antifungal properties. Enosha Harshani De Silva et al. (2021) synthesized water-soluble polycarbodiimides decorated with dimethylamine, piperazine, and morpholine to study their antimicrobial and cytotoxic effects. The study found significant antifungal properties against Candida albicans, suggesting potential biomedical applications Enosha Harshani De Silva et al., 2021.
Chemical Properties and Reactions
The compound's role in facilitating complex chemical reactions has been documented, such as in the dealkylation reactions of trialkylamines with specific cyclothiatriazines, leading to regiospecific substitution. This highlights the compound's utility in synthetic chemistry for creating structurally diverse molecules T. Ramakrishna et al., 1999.
Material Science and Engineering
In material science, the compound's derivatives have been investigated for their thermal properties and potential in creating heat-resistant polymers. M. Dinari and A. Haghighi (2017) reported on the synthesis of new polyamides bearing a triazine ring, which exhibited good thermal stability and flame retardancy, showcasing the compound's relevance in advanced material development M. Dinari & A. Haghighi, 2017.
Peptidomimetics and Drug Design
In drug design, the compound has been utilized in the synthesis of sterically-hindered peptidomimetics, as demonstrated by Wen-Chung Shieh et al. (2008). Their research indicated that derivatives of the compound could be used as efficient coupling reagents, offering new avenues for the development of therapeutic agents Wen-Chung Shieh et al., 2008.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-22(2)16-19-14(12-18-15(24)13-6-4-3-5-7-13)20-17(21-16)23-8-10-25-11-9-23/h13H,3-12H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEITPQNCDXZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998710.png)
![2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2998711.png)
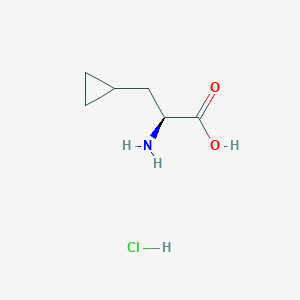
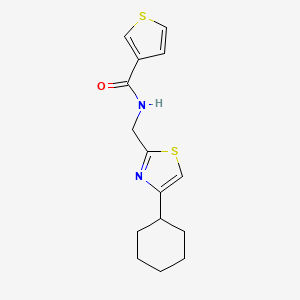
![(E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2998716.png)
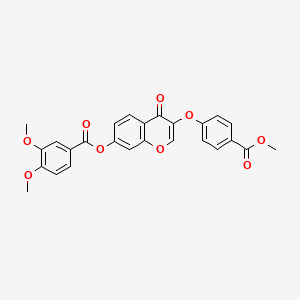
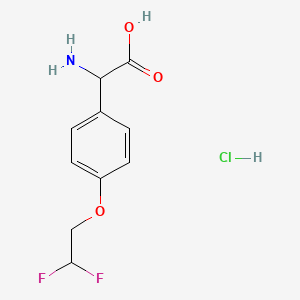
![10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B2998723.png)
![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2998724.png)
![5-[2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2998726.png)
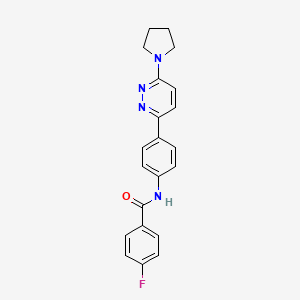
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2998730.png)
